![molecular formula C9H12N2 B13837218 2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine](/img/structure/B13837218.png)
2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine is a deuterated analog of nicotine, where four hydrogen atoms in the pyridine ring are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and altered metabolic pathways compared to its non-deuterated counterpart .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine typically involves the deuteration of nicotine. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in the synthesis process . The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes, where nicotine is exposed to deuterium gas under controlled conditions. This method ensures a high yield of the deuterated product with high isotopic purity .
化学反応の分析
Types of Reactions
2,3,4,6-Tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents and temperatures to optimize the reaction yield .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
科学的研究の応用
2,3,4,6-Tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine has several applications in scientific research:
作用機序
The mechanism of action of 2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. The deuterium atoms alter the compound’s metabolic stability and pharmacokinetics, leading to differences in its biological effects compared to non-deuterated nicotine . The molecular targets include nAChRs, and the pathways involved are related to neurotransmitter release and signal transduction .
類似化合物との比較
Similar Compounds
Nicotine: The non-deuterated form of the compound, widely studied for its effects on the nervous system.
Deuterated Nicotine Analogs: Other deuterated forms of nicotine with different deuterium substitution patterns.
Uniqueness
2,3,4,6-Tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine is unique due to its specific deuterium substitution pattern, which provides distinct advantages in stability and metabolic studies. This makes it a valuable tool in research applications where isotopic labeling is required .
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
152.23 g/mol |
IUPAC名 |
2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m1/s1/i1D,3D,5D,7D |
InChIキー |
MYKUKUCHPMASKF-AIGLVOJCSA-N |
異性体SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])[C@H]2CCCN2)[2H] |
正規SMILES |
C1CC(NC1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


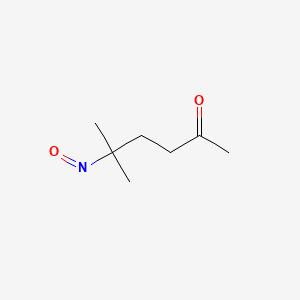
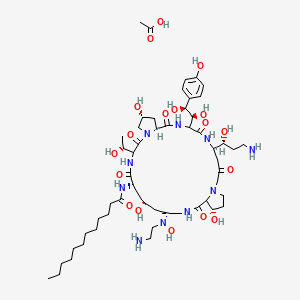

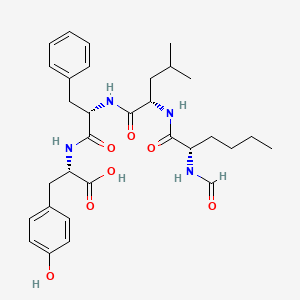

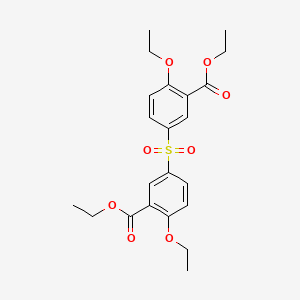
![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)
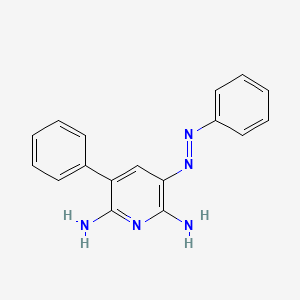


![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)


![Acetamide, 2,2-dichloro-N-[ss-hydroxy-a-(hydroxymethyl)-o-nitrophenethyl]-, D-threo; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol](/img/structure/B13837223.png)
